molecular formula C13H19NO2 B1451924 4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine CAS No. 640767-89-1

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Cat. No.: B1451924
CAS No.: 640767-89-1
M. Wt: 221.29 g/mol
InChI Key: QRYOGNRUZOGJEX-UHFFFAOYSA-N
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Description

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a complex organic compound that features a phenylamine core substituted with a tetrahydro-2H-pyran-2-ylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-2-ylmethoxy group. This can be achieved through the reaction of a suitable alcohol with dihydropyran under acidic conditions to form the tetrahydropyranyl ether. The phenylamine core can be synthesized through standard aromatic amination reactions, such as the reduction of nitrobenzene derivatives. The final step involves the coupling of the tetrahydro-2H-pyran-2-ylmethoxy group with the phenylamine core under appropriate conditions, such as using a base like sodium hydride in a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the efficient production of intermediates and the final product. Additionally, the use of catalysts and optimized reaction conditions would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: This compound shares the tetrahydro-2H-pyran core but differs in the substitution pattern.

    2H-Pyran-2-one, tetrahydro-4-methyl-: Another related compound with a similar core structure but different functional groups.

Uniqueness

4-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-5-6-12(14)13(8-10)16-9-11-4-2-3-7-15-11/h5-6,8,11H,2-4,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYOGNRUZOGJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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